2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester
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Overview
Description
2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core, a cyanophenyl group, and a deuterated carboxylic acid ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives. The introduction of the cyanophenyl group is usually accomplished via a nucleophilic substitution reaction, where the amino group of the benzimidazole reacts with 4-cyanobenzyl chloride under basic conditions. The final step involves the esterification of the carboxylic acid group with deuterated ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the cyanophenyl group to an aminophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Benzimidazole derivatives with oxidized functional groups.
Reduction: Aminophenyl-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole compounds depending on the nucleophile used.
Scientific Research Applications
2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(4-Methoxyphenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester
- 2-[[(4-Chlorophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester
- 2-[[(4-Nitrophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester
Uniqueness
2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester is unique due to the presence of the cyanophenyl group and the deuterated carboxylic acid ester, which may impart distinct chemical and biological properties compared to its analogs. The deuterium substitution can influence the compound’s metabolic stability and pharmacokinetic profile, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[(4-cyanoanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-3-25-19(24)14-6-9-17-16(10-14)22-18(23(17)2)12-21-15-7-4-13(11-20)5-8-15/h4-10,21H,3,12H2,1-2H3/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZBKPCEGBUIMM-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)OCC)N=C1CNC3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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